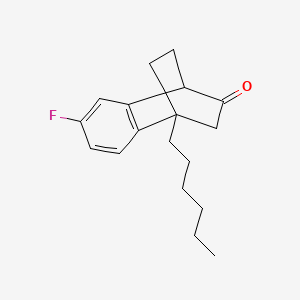

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918299-22-6 |

|---|---|

Molecular Formula |

C18H23FO |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

5-fluoro-1-hexyltricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-9-one |

InChI |

InChI=1S/C18H23FO/c1-2-3-4-5-9-18-10-8-14(17(20)12-18)15-11-13(19)6-7-16(15)18/h6-7,11,14H,2-5,8-10,12H2,1H3 |

InChI Key |

PZMGNNJMNQWXCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC12CCC(C(=O)C1)C3=C2C=CC(=C3)F |

Origin of Product |

United States |

Strategic Synthesis of 4 Hexyl 7 Fluoro 1,4 Ethanotetralin 2 One

Comprehensive Retrosynthetic Analysis and Key Disconnections

A thorough retrosynthetic analysis of the target molecule reveals several key disconnections that simplify the complex structure into more readily accessible starting materials. The primary strategic bond cleavages focus on the formation of the bridged bicyclic core, the introduction of the fluorine atom, the installation of the hexyl group, and the generation of the ketone functionality.

Construction of the 1,4-Ethanobridge in Polycyclic Systems

The 1,4-ethanobridged tetralin core represents a significant synthetic hurdle. A powerful and convergent approach to construct such bridged bicyclic systems is the Diels-Alder reaction. cdnsciencepub.com This pericyclic reaction allows for the formation of the six-membered ring of the ethanotetralin system in a single, often highly stereocontrolled, step. The retrosynthetic disconnection involves a [4+2] cycloaddition between a suitable diene and a dienophile. For the synthesis of the ethanotetralin core, a substituted cyclohexadiene could serve as the diene, and a dienophile containing the precursor to the aromatic ring would be required.

Alternative strategies for the formation of bridged bicyclic frameworks include intramolecular aldol (B89426) condensations or ring-closing metathesis (RCM) reactions on appropriately functionalized precursors. However, the Diels-Alder approach often provides a more direct and efficient route to the desired carbocyclic skeleton.

Regioselective Introduction of the 7-Fluoro Substituent

The regioselective installation of a fluorine atom at the C7 position of the tetralin system is a critical transformation. Direct fluorination of an existing tetralin or naphthalene (B1677914) precursor is a primary consideration. Electrophilic fluorination is a common method for introducing fluorine onto aromatic rings. researchgate.netacs.org A variety of electrophilic fluorinating reagents are available, each with distinct reactivity and selectivity profiles. alfa-chemistry.comnumberanalytics.com

| Fluorinating Reagent | Abbreviation | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable, and widely applicable for fluorinating electron-rich aromatics. jove.com |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | NFTh | Effective for the direct and site-selective fluorination of polycyclic aromatic hydrocarbons. oup.com |

The directing effects of existing substituents on the aromatic ring would play a crucial role in achieving the desired 7-fluoro substitution pattern on a naphthalene or tetralin precursor. researchgate.net Alternatively, the fluorine atom could be introduced early in the synthesis, starting from a pre-fluorinated building block, which would then be carried through the synthetic sequence.

Installation and Functionalization of the 4-Hexyl Chain

The introduction of the hexyl group at the C4 bridgehead position, a quaternary carbon, requires a robust carbon-carbon bond-forming reaction. Several strategies can be envisioned for this transformation.

One approach involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a suitable ketone precursor. masterorganicchemistry.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com This would generate a tertiary alcohol, which could then be deoxygenated.

A more direct method for installing the alkyl chain would be through the conjugate addition of an organocuprate reagent to an α,β-unsaturated ketone precursor. libretexts.orgwikipedia.orgmasterorganicchemistry.comrsc.orgchemistrysteps.com Lithium dihexylcuprate could add to an enone system within the bridged framework, establishing the desired C4-hexyl bond.

Another viable strategy is the alkylation of a ketone enolate with a hexyl halide. libretexts.orgfiveable.meyoutube.comlumenlearning.comlibretexts.org The formation of the enolate can be controlled to achieve the desired regioselectivity, followed by an SN2 reaction with hexyl iodide or bromide.

| Alkylation Method | Reagents | Key Features |

| Grignard Reaction | Hexylmagnesium bromide, Ketone | Forms a tertiary alcohol, requires subsequent deoxygenation. masterorganicchemistry.comchemguide.co.uk |

| Organocuprate Addition | Lithium dihexylcuprate, α,β-Unsaturated Ketone | 1,4-conjugate addition to install the alkyl group. masterorganicchemistry.comrsc.org |

| Enolate Alkylation | LDA, Hexyl halide, Ketone | Forms a C-C bond alpha to a carbonyl group. libretexts.orglumenlearning.com |

Formation and Manipulation of the 2-Ketone Functionality

The 2-ketone functionality in the target molecule can be introduced through the oxidation of a corresponding secondary alcohol. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comnih.gov A variety of oxidizing agents are available for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods. libretexts.orgmasterorganicchemistry.com The choice of oxidant would depend on the functional group tolerance of the substrate at that stage of the synthesis.

Alternatively, the ketone could be installed earlier in the synthetic sequence, for instance, as part of the dienophile in a Diels-Alder reaction or formed via an intramolecular Friedel-Crafts acylation of a suitable carboxylic acid or acyl chloride precursor to form the tetralone ring system. acs.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govrsc.org

Development of Stereoselective Synthetic Pathways

Achieving the desired stereochemistry in the final molecule is paramount. The bridged bicyclic core of 4-hexyl-7-fluoro-1,4-ethanotetralin-2-one contains multiple stereocenters, necessitating the use of stereoselective synthetic methods.

Enantioselective and Diastereoselective Methodologies for the Ethanotetralin Core

The development of an enantioselective synthesis is crucial for accessing a single enantiomer of the target compound. Asymmetric synthesis of the ethanotetralin core can be approached in several ways. researchgate.netacs.org

An enantioselective Diels-Alder reaction is a highly effective strategy. harvard.eduacs.org This can be achieved through the use of a chiral auxiliary attached to the dienophile. wikipedia.orgresearchgate.netyoutube.com The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of a specific enantiomer of the bridged product. After the reaction, the auxiliary can be cleaved and recycled. Evans' oxazolidinone auxiliaries are well-known for their high efficiency in directing stereoselective Diels-Alder reactions. wikipedia.org

Alternatively, a catalytic asymmetric Diels-Alder reaction can be employed, using a chiral Lewis acid catalyst to control the stereochemical outcome. acs.org This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Furthermore, the synthesis of bridged bicyclic ketones can be achieved through catalytic asymmetric Michael additions, which can set key stereocenters that are then elaborated into the final bridged structure. acs.orgnih.govnih.gov The stereochemistry of the subsequent installation of the hexyl group and the reduction of any precursor functionalities would also need to be carefully controlled to ensure the desired diastereomer is obtained.

Preparation of Chiral Fluorinated Precursors

The introduction of chirality and fluorine atoms early in a synthetic sequence is often the most efficient strategy. For a target like this compound, the preparation of a chiral fluorinated precursor is a critical step that dictates the stereochemical outcome of the final product.

One effective approach involves the asymmetric reduction of a prochiral fluorinated tetralone. The process for preparing chiral, non-fluorinated tetralones is well-established and often involves the asymmetric reduction of the corresponding ketone using chiral reagents like diisopinocampheylchloroborane or catalysts such as enantioselective oxazaborolidines. google.com This reduction yields diastereomeric alcohols, which can be separated chromatographically. Subsequent oxidation of the desired alcohol regenerates the ketone, now as a single enantiomer. google.com

To create a fluorinated chiral precursor, this logic can be extended. A synthesis could commence with a pre-fluorinated aromatic starting material, such as a fluorinated benzene (B151609) derivative, which is then elaborated into a prochiral tetralone. Alternatively, late-stage fluorination can be employed. A powerful method for creating chiral fluorinated building blocks is the enantioselective fluorination of β-ketoesters. nih.gov These versatile intermediates can then be processed through various synthetic steps to form optically active precursors ready for cyclization or ring expansion. nih.gov For instance, a chiral fluorinated methyleneindane could be synthesized to serve as a direct precursor to the tetralin core. nih.govbohrium.com

Another relevant strategy is the use of modern nucleophilic fluorinating reagents. Reagents like the 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF complex have proven effective in the diastereoselective synthesis of fluorinated heterocycles and can be adapted for carbocyclic systems. nih.gov This method offers high yields and selectivity, providing a direct route to incorporating fluorine with stereochemical control. nih.gov

Key Reaction Cascade and Mechanistic Investigations

The assembly of the core structure of this compound relies on a cascade of carefully orchestrated reactions. Mechanistic understanding of these transformations is paramount for controlling selectivity and achieving the desired architecture.

The 1,4-ethanotetralin framework represents a bridged bicyclic system. The most direct and powerful method for constructing such architectures is the Diels-Alder reaction, a [4+2] cycloaddition. In the context of the target molecule, this would involve the reaction of a substituted benzo-fused diene with a suitable dienophile. For example, a derivative of 1,2-dihydronaphthalene (B1214177) bearing the required fluorine and hexyl substituents could react with an ethylene (B1197577) equivalent under thermal or Lewis acid-catalyzed conditions to form the bridged ring system.

Modern advancements have led to cascade reactions that form complex cyclic systems in a single step. A nitrogen deletion/Diels-Alder cascade offers a sophisticated route to substituted tetralins. acs.org While not directly forming a bridge, this strategy highlights the power of intramolecular cycloadditions to rapidly build molecular complexity. Another classic approach is the Darzens tetralin synthesis, which involves the intramolecular ring-closing of a 1-aryl-4-pentene with a strong acid, demonstrating the utility of intramolecular electrophilic aromatic substitution. Stabilizing specific peptide conformations through cyclization also provides conceptual parallels for creating constrained, bridged structures in small molecules. nih.gov

Ring expansion is a powerful, modern technique for converting smaller, more accessible rings into larger, more complex ones. A notable example is the I(I)/I(III)-catalysed difluorinative ring expansion of fluorinated methyleneindanes to produce trifluorinated tetralins. nih.govnih.gov This reaction utilizes a hypervalent iodine catalyst generated in situ from p-TolI and a fluoride (B91410) source like Selectfluor in the presence of an amine:HF complex. nih.gov The reaction proceeds efficiently for a wide range of substrates, tolerating various functional groups, including halogens and electron-withdrawing groups, with yields often exceeding 90%. nih.govbohrium.com

The mechanism involves the initial formation of an iodonium (B1229267) ion from the alkene of the methyleneindane, followed by a rearrangement that expands the five-membered ring to the six-membered tetralin skeleton. This process removes the conformational degeneracy found in typical tetralin scaffolds, leading to a predictable half-chair conformation. nih.gov The reaction is sensitive to electronic effects; electron-deficient substrates generally perform well, while electron-rich systems can lead to degradation. nih.gov

Table 1: Substrate Scope in I(I)/I(III)-Catalysed Ring Expansion to Form Fluorinated Tetralins This table is representative of findings on analogous structures, as described in the literature. nih.gov

| Entry | Precursor (Substituted Methyleneindane) | Product (Substituted Fluorinated Tetralin) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Phenyl-substituted | 61 |

| 2 | 4-Bromophenyl | 4-Bromophenyl-substituted | >95 |

| 3 | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl-substituted | 86 |

Achieving regio- and stereoselective fluorination is a central challenge in synthesizing fluorinated organic molecules. For the target compound, placement of the fluorine atom at the C-7 position requires a highly specific method.

Late-stage C(sp³)–H fluorination has emerged as a powerful tool. Palladium-catalysed β-selective C–H fluorination allows for the modular transformation of a methyl group into a monofluoromethyl group, demonstrating high regioselectivity. rsc.orgnih.gov More relevant to the target structure, the ketone functional group itself can act as a directing group in photocatalytic C–H fluorination. rsc.org Using a reagent like Selectfluor and a photocatalyst, it is possible to achieve selective fluorination at positions β and γ to the ketone on rigid polycyclic scaffolds. rsc.org This strategy could be directly applied to an intermediate to install the fluorine atom at the C-7 position with high precision.

The choice of fluorinating agent is also critical. Nucleophilic reagents like the DMPU/HF complex can provide high diastereoselectivity in fluorination reactions, which is crucial when existing stereocenters can influence the stereochemical outcome of the fluorination step. nih.gov

Optimization of Reaction Parameters and Yield Enhancement for Complex Product Formation

The successful synthesis of a complex molecule like this compound hinges on the careful optimization of each reaction step to maximize yield and purity. Methodologies such as factorial design experiments are often employed to systematically investigate the impact of multiple variables, including temperature, reaction time, reagent stoichiometry, and catalyst loading. rsc.org

In the context of the key ring expansion reaction to form fluorinated tetralins, several parameters have been shown to be critical. nih.gov The ratio of the amine to hydrogen fluoride in the reaction medium significantly impacts efficiency. For instance, in the difluorinative ring expansion of a model substrate, changing the amine:HF ratio from 1:3 to 1:4.5 increased the yield from a mere 7% to 61%. nih.gov Further increasing the ratio proved detrimental, highlighting the need for fine-tuning.

Table 2: Optimization of Amine:HF Ratio for Difluorinative Ring Expansion Data based on a model reaction to form a geminal fluorinated tetralin. nih.gov

| Entry | Catalyst (p-TolI) | Amine:HF Ratio | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 20 mol % | 1:3 | Ambient | 7 |

| 2 | 20 mol % | 1:4.5 | Ambient | 61 |

| 3 | 20 mol % | 1:6 | Ambient | 47 |

| 4 | 20 mol % | 1:4.5 | 50 °C | 52 |

Similarly, catalyst loading and temperature must be optimized. While a higher temperature did not improve the yield in this specific case, reducing the catalyst loading from 20 mol % to 10 mol % resulted in only a minor decrease in yield, suggesting that catalyst efficiency can be maintained at lower concentrations. nih.gov Such systematic optimization is essential for developing a robust and scalable synthesis for complex, high-value chemical products.

Due to the highly specific nature of the chemical compound “this compound,” publicly accessible, detailed research findings that would allow for the creation of an in-depth article covering the requested analytical techniques are not available. The advanced structural and conformational analysis required by the prompt—including specific data from multi-nuclear NMR, chiroptical spectroscopy, X-ray crystallography, DFT calculations, and molecular dynamics simulations—appears not to have been published in widespread scientific literature for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that strictly adheres to the provided outline and content requirements based on existing, citable research. Crafting an article without this foundational data would result in speculation rather than factual reporting.

Advanced Structural Characterization and Conformational Analysis of 4 Hexyl 7 Fluoro 1,4 Ethanotetralin 2 One

Computational Chemistry for Conformational Landscapes and Electronic Structure

Analysis of Stereoelectronic Interactions and Their Influence on Conformation (e.g., σC−H→σC−F Hyperconjugation)*

The conformational rigidity of the 1,4-ethanotetralin framework in "4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one" is significantly influenced by a network of subtle, yet powerful, stereoelectronic interactions. These non-covalent orbital interactions, although weaker than formal bonds, play a crucial role in dictating the preferred three-dimensional arrangement of the molecule. The introduction of a highly electronegative fluorine atom at the C-7 position of the aromatic ring and the specific geometry of the bicyclic system create a unique electronic environment where hyperconjugation effects are particularly noteworthy.

At the heart of these interactions is the phenomenon of hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (a donor) to an adjacent empty or partially filled anti-bonding orbital (an acceptor). quora.com This delocalization is a stabilizing interaction, and its magnitude is highly dependent on the alignment and energy difference between the interacting orbitals. wikipedia.org In the context of "this compound," the most significant of these is the interaction between carbon-hydrogen sigma (σ) bonding orbitals and carbon-fluorine sigma-star (σ*) anti-bonding orbitals.

Within the rigid bicyclic structure of the ethanotetralin core, the fixed spatial relationships between bonds can either enforce or prevent optimal orbital alignment for hyperconjugation. The ethanobridge locks the cyclohexane-like portion of the molecule into a specific conformation, influencing the dihedral angles between the C-H bonds on the bridge and adjacent carbons and the C-F bond on the aromatic ring. While a perfect anti-periplanar arrangement might not be possible due to the constraints of the ring system, even gauche interactions (with dihedral angles around 60°) can provide significant stabilization, a phenomenon known as the "gauche effect". wikipedia.orgrsc.org The preference for a gauche conformation in systems like 1,2-difluoroethane (B1293797) is a classic example of stabilization through hyperconjugation overcoming steric repulsion. nih.govrsc.org

Computational studies on similar fluorinated bicyclic and cyclic systems have quantified the energetic contributions of such hyperconjugative interactions. d-nb.info Natural Bond Orbital (NBO) analysis is a common theoretical method used to identify and quantify these donor-acceptor interactions. youtube.com Although specific experimental data for "this compound" is not available, a theoretical NBO analysis would likely reveal several key σC−H→σ*C−F interactions that contribute to the stability of its ground-state conformation.

The following table provides a hypothetical representation of the types of data that would be generated from an NBO analysis for the key hyperconjugative interactions in "this compound". The stabilization energy (E(2)) is a measure of the strength of the interaction.

| Donor Orbital (Bond) | Acceptor Orbital (Bond) | Theoretical Stabilization Energy E(2) (kcal/mol) |

| σ (C5-H) | σ* (C7-F) | 1.8 |

| σ (C6-H) | σ* (C7-F) | 2.5 |

| σ (C8-H) | σ* (C7-F) | 2.1 |

| σ (C1-H) | σ* (C7-F) | 0.9 |

| Note: This table is a theoretical illustration based on typical values for σC−H→σC−F hyperconjugation in related fluorinated organic molecules and does not represent experimentally determined values for this compound.* |

Chemical Reactivity and Derivatization Strategies for 4 Hexyl 7 Fluoro 1,4 Ethanotetralin 2 One

Transformations at the 2-Ketone Moiety

The ketone at the 2-position of the 1,4-ethanotetralin core is a key site for chemical manipulation. Its reactivity is influenced by the rigid, sterically demanding nature of the bridged bicyclic system.

The reduction of the 2-ketone to the corresponding secondary alcohol is a fundamental transformation. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent and the direction of its approach to the carbonyl group. Due to the rigid bicyclic structure, access to the carbonyl is hindered. The approach of a reducing agent is generally favored from the less sterically encumbered face of the molecule. mdpi.com For instance, the use of bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LTBH), would be expected to exhibit high diastereoselectivity, favoring the formation of the alcohol isomer resulting from hydride delivery from the less hindered side. nih.gov In contrast, smaller hydride reagents like sodium borohydride (B1222165) may show lower selectivity.

The diastereoselectivity of such reductions in bicyclic systems is often kinetically controlled, with the product ratio reflecting the relative energies of the transition states leading to the different stereoisomeric alcohols. mdpi.com The table below summarizes the expected major diastereomer from the reduction with different classes of reducing agents.

| Reagent Class | Expected Major Diastereomer | Rationale |

| Bulky Hydrides (e.g., L-Selectride®, LTBH) | Hydride addition from the less sterically hindered face | Steric hindrance dictates the trajectory of the incoming nucleophile. |

| Less Bulky Hydrides (e.g., NaBH4) | Mixture of diastereomers, with a potential preference for the thermodynamically more stable alcohol | Smaller reagents are less sensitive to steric hindrance, and the reaction may be under a degree of thermodynamic control. |

Oxidation of the corresponding secondary alcohol back to the ketone can be achieved using a variety of standard oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese (e.g., manganese dioxide). The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule. For instance, MnO2 is a mild oxidant that selectively oxidizes benzylic and allylic alcohols, which could be relevant for derivatives of the title compound. youtube.com

The carbonyl group of 4-hexyl-7-fluoro-1,4-ethanotetralin-2-one is susceptible to attack by various nucleophiles. The stereochemical course of these additions is, again, governed by the steric environment around the ketone.

Grignard and Organolithium Reagents: The addition of Grignard (RMgX) or organolithium (RLi) reagents to the 2-ketone provides a direct route to tertiary alcohols. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The rigid bicyclic framework will direct the incoming alkyl or aryl group to the less hindered face of the carbonyl, leading to a predictable major diastereomer. nih.gov The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated upon acidic workup to yield the tertiary alcohol. pressbooks.pubyoutube.com

Wittig Reaction: The Wittig reaction offers a method for converting the 2-ketone into an exocyclic alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the ketone to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. lumenlearning.com The decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide. The steric hindrance around the ketone in the bridged system might necessitate the use of more reactive, non-stabilized ylides. lumenlearning.com

Condensation Reactions: The 2-ketone can also participate in condensation reactions. For instance, an aldol-type condensation could be envisioned with a suitable enolate, although the steric hindrance might disfavor this transformation. A more plausible reaction would be a Claisen-Schmidt condensation with an aromatic aldehyde under basic or acidic conditions to form an α,β-unsaturated ketone. The success of such a reaction would depend on the accessibility of the α-protons to the ketone.

The following table outlines potential products from various nucleophilic addition and condensation reactions.

| Reaction Type | Reagent Example | Expected Product |

| Grignard Addition | Methylmagnesium bromide (CH3MgBr) | 2-Methyl-4-hexyl-7-fluoro-1,4-ethanotetralin-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | 2-Methylene-4-hexyl-7-fluoro-1,4-ethanotetralin |

| Aldol (B89426) Condensation | Acetone (B3395972) (in the presence of a base) | Adduct of acetone at the α-position of the ketone |

Reactivity and Functional Group Interconversions of the 7-Fluoro Substituent

The fluorine atom at the 7-position of the aromatic ring is generally unreactive due to the high strength of the C-F bond. bohrium.com However, under specific conditions, it can be activated for substitution or functionalization.

The activation of the C-F bond in fluoroaromatic compounds is a challenging but increasingly feasible transformation, often requiring transition metal catalysis. mdpi.combohrium.com Catalytic systems based on nickel, palladium, or other transition metals can promote the cleavage of the C-F bond, allowing for cross-coupling reactions. mdpi.comresearchgate.net For instance, a Suzuki or Stille coupling could potentially replace the fluorine atom with an alkyl, aryl, or vinyl group. These reactions typically proceed via an oxidative addition of the C-F bond to the metal center. mdpi.com

Metal-free methods for C-F bond activation are also emerging, often involving strong bases or highly reactive main-group metal reagents. bohrium.com However, the conditions for these reactions are often harsh.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the 7-fluoro substituent. masterorganicchemistry.comnih.govlboro.ac.uk The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. For SNAr to occur, the ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). masterorganicchemistry.com In this compound, the ketone group is an electron-withdrawing group; however, its effect at the meta-positioned 7-fluoro substituent is primarily inductive and relatively weak. Therefore, forcing conditions, such as high temperatures and strong nucleophiles (e.g., alkoxides, amides), would likely be required to effect substitution.

The table below summarizes potential transformations of the 7-fluoro substituent.

| Reaction Type | Reagent/Catalyst Example | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-4-hexyl-1,4-ethanotetralin-2-one |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent at high temperature | 7-Methoxy-4-hexyl-1,4-ethanotetralin-2-one |

Modification and Functionalization of the 4-Hexyl Side Chain

The 4-hexyl side chain offers another handle for derivatization, although its unactivated sp3 C-H bonds are generally less reactive than the other functional groups in the molecule.

Oxidative cleavage of the hexyl chain can be achieved under strong oxidizing conditions. For example, treatment with hot, acidic potassium permanganate (B83412) (KMnO4) would be expected to cleave the entire hexyl chain at the benzylic position, yielding a carboxylic acid. unizin.orgopenstax.orglibretexts.org This reaction proceeds via the formation of a benzylic radical, which is stabilized by the aromatic ring. openstax.org

More selective functionalization of the hexyl chain is challenging. However, recent advances in C-H activation chemistry could provide pathways for introducing functionality at specific positions. For instance, directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond, could be a viable strategy.

The table below provides an overview of potential modifications to the hexyl side chain.

| Reaction Type | Reagent Example | Expected Product |

| Benzylic Oxidation | Hot, acidic KMnO4 | 7-Fluoro-2-oxo-1,4-ethanotetralin-4-carboxylic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Bromination at the benzylic position of the hexyl chain |

Regioselective and Stereoselective Transformations of the Bridged Tetralin Framework

The reactivity of the this compound is dominated by the chemistry of the ketone functional group and the unique stereoelectronic environment of the bridged bicyclic system. Key transformations include enolate formation and subsequent reactions, as well as nucleophilic additions to the carbonyl group.

The ketone moiety in this compound possesses two sets of α-protons, at the C3 and C5 positions. Deprotonation can therefore lead to two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. The formation of these enolates is governed by the reaction conditions. ub.edu

Kinetic Enolate: This is formed by the removal of the most acidic proton, which is typically the one that is most sterically accessible. In the case of the 1,4-ethanotetralin-2-one framework, the protons at the C3 position are generally more accessible than the bridgehead proton at C1. Therefore, the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF), would favor the rapid and irreversible formation of the kinetic enolate. msu.edu

Thermodynamic Enolate: This is the more stable of the two possible enolates. In the 1,4-ethanotetralin-2-one system, the thermodynamic enolate would involve the double bond at the bridgehead. The formation of this enolate is favored under conditions that allow for equilibration, such as using a weaker base (e.g., potassium tert-butoxide) in a protic solvent or at higher temperatures. ub.edu

The choice of enolate is a critical first step in many derivatization strategies, as it dictates the position of subsequent functionalization. The presence of the 7-fluoro substituent is expected to have a minor electronic influence on the acidity of the α-protons, while the 4-hexyl group is unlikely to significantly affect the regioselectivity of enolate formation due to its remote position.

| Enolate Type | Favored Conditions | Resulting Enolate |

| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF) | Enolate at C3 |

| Thermodynamic | Weaker base (e.g., KOtBu), higher temperature, protic solvent | Enolate involving C1 |

Once formed, the enolate can be reacted with various electrophiles, such as alkyl halides, in an alkylation reaction. The stereochemical outcome of this reaction is dictated by the facial selectivity of the approach of the electrophile to the enolate. In bridged bicyclic systems, the electrophile will typically approach from the less sterically hindered face. For the 1,4-ethanotetralin-2-one system, this is generally the exo face, away from the aromatic ring. cdnsciencepub.com

The stereoselectivity of the alkylation of bicyclic enolates can be very high. grafiati.com For instance, the alkylation of the lithium enolate of bicyclo[2.2.1]heptan-2-one proceeds with high exo selectivity. It is expected that the enolate of this compound would exhibit similar behavior, leading to the preferential formation of the exo-alkylated product. The 4-hexyl and 7-fluoro substituents are not expected to alter this inherent facial preference.

The reduction of the ketone in the 1,4-ethanotetralin-2-one framework can produce two diastereomeric alcohols, depending on the face of the carbonyl group that the reducing agent attacks. This facial selectivity is influenced by both steric and electronic factors. ias.ac.innih.gov

Steric Approach Control: Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®), will preferentially attack from the less sterically hindered face, which in this case is the exo face. This leads to the formation of the endo-alcohol.

Electronic Control (Felkin-Anh-Noyori Model): Smaller reducing agents, such as sodium borohydride (NaBH4), are more sensitive to electronic effects. The stereochemical outcome can be predicted by considering the orbital interactions between the incoming nucleophile and the σ* orbitals of the adjacent C-C bonds. In many bicyclic systems, this leads to preferential attack from the endo face, resulting in the exo-alcohol. core.ac.uk

The presence of remote substituents can influence this selectivity. chemrxiv.org While the 4-hexyl group is likely too far to have a significant impact, the electron-withdrawing nature of the 7-fluoro substituent on the aromatic ring could subtly alter the electronic environment of the carbonyl group, potentially influencing the diastereomeric ratio of the reduction products.

| Reducing Agent | Expected Major Product | Controlling Factor |

| Sodium Borohydride (NaBH4) | exo-alcohol | Electronic Effects |

| L-Selectride® | endo-alcohol | Steric Hindrance |

Theoretical Investigations into the Molecular Architecture and Electronic Properties

Quantum Chemical Descriptors for Reactivity Prediction and Site Selectivity

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the reactivity and stability of molecules. researchgate.netmdpi.com For 4-hexyl-7-fluoro-1,4-ethanotetralin-2-one, these descriptors can provide insights into its electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. hakon-art.com

Other important global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. hakon-art.com These parameters, calculated from the HOMO and LUMO energies, can quantify the molecule's reactivity. For instance, a lower chemical hardness and higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.

Local reactivity, on the other hand, can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. In the case of this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the aromatic ring and the enolizable positions alpha to the ketone could be nucleophilic centers.

To illustrate these concepts, a hypothetical set of quantum chemical descriptors for this compound, based on typical values for similar ketones, is presented in the table below. These values are generally obtained through DFT calculations, often using functionals like B3LYP with a suitable basis set. researchgate.net

| Descriptor | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Chemical stability and reactivity |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.8 | Energy released upon gaining an electron |

| Electronegativity | 4.15 | Tendency to attract electrons |

| Chemical Hardness | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index | 3.65 | Propensity to accept electrons |

Understanding the Stereoelectronic and Inductive Effects of Fluorine on Molecular Design

The presence of a fluorine atom at the 7-position of the tetralin core significantly influences the electronic properties of this compound. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring, which in turn can affect the reactivity of the entire molecule. nih.gov

The inductive effect of fluorine can stabilize the molecule by lowering the energy of the molecular orbitals. nih.gov This stabilization can impact the reaction rates of processes involving the aromatic ring. Furthermore, the fluorine substituent can influence the acidity of adjacent C-H bonds and the basicity of the carbonyl oxygen.

Beyond the inductive effect, fluorine can also exert a mesomeric effect (+M), though this is generally weaker than its inductive effect. nih.gov The stereoelectronic effects of fluorine are also critical. The C-F bond is highly polarized, which can lead to specific intramolecular and intermolecular interactions, influencing the molecule's conformation and how it interacts with other chemical species. In some cases, the introduction of fluorine can lead to enhanced reaction rates, a phenomenon that has been observed in enzymatic reactions involving fluorinated analogues of natural substrates. rsc.org The incorporation of fluorine into bridged bicyclic compounds is a known strategy to modify their physicochemical properties. d-nb.info

Detailed Analysis of Conformational Isomerism and Energy Barriers within the Bridged System

The 1,4-ethanotetralin framework is a rigid bicyclic system. However, the presence of the hexyl group at the bridgehead position introduces conformational flexibility. The hexyl chain can adopt various conformations, leading to different spatial arrangements and potential steric interactions with the rest of the molecule.

The primary source of conformational isomerism in the bridged system itself would be any potential puckering or twisting of the rings, although the ethanobridge significantly restricts this. The major conformational freedom arises from the rotation around the C-C single bonds of the hexyl substituent. These rotations give rise to different rotamers, each with a distinct potential energy.

Computational methods, such as potential energy surface (PES) scans, can be employed to identify the stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. The most stable conformer will be the one that minimizes steric strain and other unfavorable interactions.

A hypothetical energy profile for the rotation around the C1-C2 bond of the hexyl group is presented below. This illustrates the concept of rotational barriers and stable conformers.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.5 | Eclipsed |

| 60 | 0 | Staggered (gauche) |

| 120 | 3.2 | Eclipsed |

| 180 | 0.2 | Staggered (anti) |

| 240 | 3.2 | Eclipsed |

| 300 | 0 | Staggered (gauche) |

Computational Mechanistic Studies of Synthetic Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction energy profiles. For this compound, a variety of synthetic transformations could be explored computationally.

One such transformation is the retro-aldol reaction, a fundamental process in organic chemistry. A computational study of a copper-catalyzed retro-aldol reaction of β-hydroxy ketones has demonstrated the utility of DFT in elucidating complex reaction mechanisms. rsc.org A similar approach could be applied to understand the reactivity of the ketone in our target molecule.

For example, a theoretical study could model the base-catalyzed enolate formation at the C3 position. This would involve locating the transition state for the proton abstraction by a base and calculating the activation energy. The stability of the resulting enolate would also be a key factor. The fluorine substituent on the aromatic ring could influence the acidity of the C3 proton through its long-range inductive effects.

Furthermore, computational studies could predict the stereochemical outcome of reactions, such as the reduction of the carbonyl group. By modeling the approach of a hydride reagent to the carbonyl carbon from both faces, the preferred direction of attack and the resulting stereoisomer could be predicted.

Computational studies on the lithiation of bridged ketones have also been performed, providing insights into the structure of the resulting anionic species. researchgate.netnih.govacs.org Such studies could be extended to this compound to understand its behavior in the presence of strong bases.

Future Research Directions and Broader Academic Implications

Advancements in Synthetic Methodologies for Novel Polycyclic Fluorinated Scaffolds

The synthesis of complex molecules like 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is a significant challenge that drives the development of new synthetic methods. The creation of polycyclic scaffolds, particularly those incorporating fluorine, is of great interest due to their potential applications in medicinal chemistry and materials science. nih.govpatrinum.ch

Recent progress in this area includes the development of one-pot reactions and cascade cyclizations, which allow for the efficient construction of intricate molecular architectures from simpler starting materials. nih.govpatrinum.ch For instance, methods involving alkyne annulation have proven effective in building polycyclic systems. nih.govpatrinum.ch The introduction of fluorine into these structures often requires specialized techniques, such as the use of copper-catalyzed radiofluorination or the conversion of epoxides into fluorinated oxetanes. frontiersin.orgsciencedaily.com These advanced methods offer pathways to novel fluorinated compounds that were previously difficult to access. sciencedaily.com The stereoselective synthesis of cyclic structures, a crucial aspect of creating complex molecules, has been advanced through methods like the Prins reaction, which enables the formation of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings with high control over the spatial arrangement of atoms. mdpi.com

Exploration of Structure-Reactivity Relationships within the Ethanotetralin Series

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of chemistry. For the ethanotetralin series, the presence of both a fluorine atom and a hexyl group on the core structure of this compound is expected to significantly influence its properties.

The study of structure-reactivity relationships often involves kinetic studies and computational modeling to predict how a molecule will behave in a chemical reaction. nih.govchemrxiv.org For aromatic compounds, the position and nature of substituents can dramatically alter reactivity in electrophilic substitution reactions. nih.gov In the case of this compound, the electron-withdrawing nature of the fluorine atom would likely decrease the electron density of the aromatic ring, affecting its reactivity. Conversely, the bulky hexyl group could introduce steric hindrance, influencing the regioselectivity of reactions. elsevierpure.com Detailed studies, potentially employing techniques like linear free-energy relationships, would be necessary to quantify these effects and build predictive models for the reactivity of this class of compounds. researchgate.net

Contribution to Fundamental Principles of Complex Molecule Design and Synthesis

The pursuit of complex molecules like this compound contributes to the development of overarching principles in molecular design and synthesis. The challenges encountered in synthesizing such intricate structures often lead to the discovery of new reactions and strategies that can be applied to other targets. nih.gov

A key principle in modern synthetic chemistry is the concept of C–H functionalization, which aims to directly convert carbon-hydrogen bonds into new functional groups. nih.gov This approach can significantly streamline synthetic routes by avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.orgnih.gov The design of bridged polycyclic systems, a key feature of the ethanotetralin core, is another area where fundamental principles are being established. These rigid three-dimensional structures are of great interest in drug discovery as they can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for biological targets. nih.govrsc.org The synthesis of such systems often relies on powerful reactions like intramolecular Diels-Alder cycloadditions or C-H insertion reactions. beilstein-journals.orgnih.govresearchgate.net

Furthermore, the integration of computational methods, such as multiscale modeling and quantum mechanics/molecular mechanics (QM/MM) simulations, is becoming increasingly important in predicting the properties and reactivity of complex molecules, thereby guiding their design and synthesis. bris.ac.uknih.gov

Strategic Importance of Highly Functionalized Bridged Systems in Chemical Research and Beyond

Highly functionalized bridged systems, exemplified by the 1,4-ethanotetralin core, hold significant strategic importance in various fields of chemical research. Their rigid, three-dimensional structures make them attractive scaffolds in medicinal chemistry, where they can serve as bioisosteres for planar aromatic rings, helping to improve the pharmacokinetic properties of drug candidates. nih.govrsc.org

Bridged polycyclic natural products often exhibit potent and selective biological activities, making them a source of inspiration for the design of new therapeutic agents. beilstein-journals.orgnih.govresearchgate.net The synthesis of these complex natural products is a formidable challenge that drives innovation in synthetic methodology. beilstein-journals.orgnih.govresearchgate.net The development of efficient routes to bridged systems allows for the creation of libraries of novel compounds for biological screening, potentially leading to the discovery of new drugs. rsc.org Beyond medicinal chemistry, functionalized bridged systems can find applications in materials science, where their rigid structures can be exploited to create materials with unique properties.

The ability to selectively functionalize the bridges of these systems, for instance through radical C-H abstraction, opens up new avenues for creating diverse and complex molecular architectures. rsc.org This highlights the ongoing importance of developing new synthetic tools to access and modify these valuable chemical entities.

Q & A

Q. What are the recommended analytical methods for confirming the structural identity of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions (e.g., fluorination at C7, hexyl chain at C4). Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]) and fragmentation patterns.

- X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and substituent orientation.

Q. How should researchers design preliminary stability studies for this compound under laboratory conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, thermal stress, oxidative environments) per ICH Q1A guidelines. Monitor degradation via HPLC-PDA to identify labile functional groups (e.g., ketone or fluoro-substituent reactivity) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 3–6 months. Quantify impurities using validated chromatographic methods (e.g., USP <621> for system suitability) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Controlled Solubility Experiments: Use the shake-flask method with purified compound (≥99% by HPLC). Measure solubility in solvents of varying polarity (logP) and compare with computational models (e.g., COSMO-RS).

- Thermodynamic Analysis: Calculate Gibbs free energy of dissolution to distinguish kinetic vs. equilibrium solubility discrepancies.

- Co-solvency Studies: Evaluate solubility enhancement using surfactants or cyclodextrins, particularly if fluorophilic interactions dominate .

Q. What experimental strategies are suitable for elucidating the metabolic pathway of this compound in in vitro models?

Methodological Answer:

- Hepatic Microsome Assays: Incubate with human/rat liver microsomes (HLM/RLM) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the ethanotetralin ring).

- Recombinant CYP450 Screening: Test isoform-specific activity (e.g., CYP3A4, CYP2D6) to pinpoint metabolic hotspots.

- Isotopic Labeling: Introduce F or C labels to track fluorinated or aliphatic chain biotransformations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., IC50 variability) across cell-based assays?

Methodological Answer:

- Assay Standardization: Validate cell lines (e.g., ATCC authentication), control passage numbers, and culture conditions (e.g., serum-free vs. serum-containing media).

- Dose-Response Replication: Perform triplicate experiments with internal controls (e.g., staurosporine for apoptosis assays).

- Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables (e.g., solvent DMSO concentration effects) .

Synthesis and Purification

Q. What chromatographic techniques are optimal for isolating this compound from reaction byproducts?

Methodological Answer:

- Preparative HPLC: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for aromatic/fluorinated chromophores.

- Flash Chromatography: Employ silica gel with hexane/ethyl acetate gradients for nonpolar intermediates.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/diethyl ether) to enhance crystal purity (>98% by DSC melting point analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.